molecular formula C43H78ClNO3S B8531206 3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 88172-94-5

3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No. B8531206
CAS RN: 88172-94-5
M. Wt: 724.6 g/mol
InChI Key: QCXLMRQHQCNNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C43H78ClNO3S and its molecular weight is 724.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88172-94-5

Product Name

3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride

Molecular Formula

C43H78ClNO3S

Molecular Weight

724.6 g/mol

IUPAC Name

3-(dioctadecylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C43H78ClNO3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-45(43(46)41-36-35-37-42(40-41)49(44,47)48)39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39H2,1-2H3

InChI Key

QCXLMRQHQCNNHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-chlorosulfonylbenzoyl chloride (25.0 g, 1.1406 mol) in 250 ml of THF at 0° C. was added in one portion a cold suspension of dioctadecylamine (59.3 g, 0.1137 mol) and N,N-diisopropylethylamine (13.5 g, 0.1406 mol) in 500 ml of THF. The addition was exothermic to ≃10° C. The reaction was stirred without cooling overnight. The white insolubles were filtered and the filtrate poured into dilute hydrochloric acid. The aqueous mixture was extracted with ethyl acetate and the organic layer washed with water, dried over anhydrous magnesium sulfate and concentrated to dryness under aspirator pressure at 35° C. The resulting 68 g (90 percent) of yellow oil slowly crystallized. NMR was consistent for the product.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59.3 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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